1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid
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Overview
Description
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid is a chemical compound that belongs to the family of isoquinoline carboxylic acids. This compound is known for its unique structure, which includes an isoquinoline core substituted with a pyridin-3-ylmethyl group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a pyridin-3-ylmethyl halide in the presence of a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve oxidation of the isoquinoline ring to introduce the oxo group and carboxylation to form the carboxylic acid functional group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-ylmethyl group or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects.
Comparison with Similar Compounds
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
1-oxo-2-(pyridin-4-ylmethyl)isoquinoline-4-carboxylic acid: This compound has a similar structure but with the pyridinyl group at a different position, which may result in different biological activities.
1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylic acid: Another isomer with the pyridinyl group at the 2-position, potentially leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-15-13-6-2-1-5-12(13)14(16(20)21)10-18(15)9-11-4-3-7-17-8-11/h1-8,10H,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAIBHPYIMBOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363376 |
Source
|
Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477851-07-3 |
Source
|
Record name | 1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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